Oxyphenbutazone, a pyrazolone derivative, is a pharmacologically active metabolite of phenylbutazone. [, ] It exhibits anti-inflammatory, analgesic, and antipyretic properties. [, ] Within the scope of scientific research, Oxyphenbutazone serves as a valuable tool for investigating various biological processes and interactions.
Oxyphenbutazone falls under the classification of pyrazolones, a group of compounds known for their anti-inflammatory effects. It is primarily derived from phenylbutazone through a hydroxylation process at the para position of one of its phenyl rings . The chemical formula for oxyphenbutazone is , with a molar mass of approximately 324.38 g/mol .
The synthesis of oxyphenbutazone involves several steps:
Key parameters during synthesis include temperature control and reaction time to ensure high yield and purity.
The molecular structure of oxyphenbutazone can be described as follows:
The three-dimensional structure can be visualized using various molecular modeling software, which can help in understanding its interactions with biological targets .
Oxyphenbutazone participates in several chemical reactions:
These reactions are critical for understanding both its therapeutic effects and potential side effects.
The mechanism by which oxyphenbutazone exerts its effects involves:
Oxyphenbutazone possesses several notable physical and chemical properties:
These properties influence its absorption, distribution, metabolism, and excretion in biological systems.
Historically, oxyphenbutazone was used for:
Oxyphenbutazone entered the pharmaceutical landscape not as a deliberately engineered drug, but as an active oxidative metabolite of phenylbutazone—a compound initially developed by the Swiss pharmaceutical company Geigy in 1949. When phenylbutazone (marketed as Butazolidin) was introduced in 1952, it promised a cost-effective alternative to cortisone for treating rheumatoid arthritis and inflammatory conditions. Early clinical observations revealed that phenylbutazone underwent hepatic hydroxylation, converting it to oxyphenbutazone, which retained significant anti-inflammatory and analgesic properties [1] [8]. By the late 1950s, oxyphenbutazone was isolated and marketed independently under brand names like Tandearil and Oxalid, capitalizing on its slightly improved solubility and comparable efficacy to its parent compound. Its structural relationship to phenylbutazone positioned it within the pyrazolone derivative class, sharing chemical similarities with aminopyrine (Pyramidon), an earlier anti-inflammatory agent withdrawn due to agranulocytosis risks [1] [2].
The regulatory demise of oxyphenbutazone was swift and geographically coordinated, driven by accumulating evidence of severe adverse effects unrelated to efficacy. Key withdrawal milestones included:
Table 1: Global Withdrawal Timeline of Oxyphenbutazone (1984–1985)
Country/Region | Withdrawal Year | Regulatory Body | Primary Catalyst |
---|---|---|---|
United Kingdom | 1984 | Committee on Safety of Medicines | Hematotoxicity surveillance data |
United States | 1985 | FDA | Post-marketing adverse event reports |
Canada | 1985 | Health Canada | Alignment with U.S./EU actions |
European Markets | 1984–1985 | National Agencies | WHO safety advisories |
This withdrawal cascade exemplified transnational regulatory alignment in pharmaceutical policy. The U.K.'s Committee on Safety of Medicines initiated the first action in 1984 after epidemiological studies linked oxyphenbutazone to fatal bone marrow depression. The U.S. FDA followed in 1985, citing its authority under the Drug Efficacy Study Implementation (DESI) review. Notably, these decisions reflected a broader shift toward post-marketing surveillance as a regulatory tool, contrasting with the drug's initial approval based on limited clinical data [1] [2] [9]. The withdrawals occurred despite opposition from rheumatology specialists who argued for its utility in treatment-refractory cases, highlighting tensions between clinical experience and population-level risk assessment [1].
Despite formal market exits, oxyphenbutazone persisted in global pharmaceutical supply chains through three key mechanisms:
Table 2: Post-Withdrawal Market Presence Drivers
Factor | Impact Level | Example Regions | Regulatory Status |
---|---|---|---|
Transitional Generics | High | India, Argentina | National formulary retention |
Parallel Trade Channels | Moderate | Mexico, Thailand | OTC availability |
Compounded Formulations | Low | Southeast Asia | Unregulated |
This persistence illustrates the asynchrony in global drug regulation. While oxyphenbutazone vanished from formularies in high-income countries, it remained available elsewhere as a low-cost anti-inflammatory agent. Its inclusion in the WHO's List of Withdrawn Drugs (1999) further stigmatized its use, yet generic manufacturers in India continued production until patent cliffs for newer NSAIDs eroded profitability [2] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7